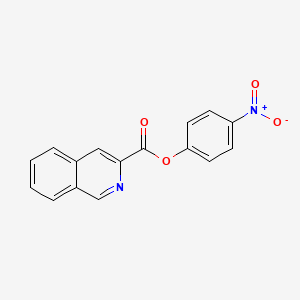

4-Nitrophenyl isoquinoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143468-70-6 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

(4-nitrophenyl) isoquinoline-3-carboxylate |

InChI |

InChI=1S/C16H10N2O4/c19-16(22-14-7-5-13(6-8-14)18(20)21)15-9-11-3-1-2-4-12(11)10-17-15/h1-10H |

InChI Key |

AMQOJOOXWXGNJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrophenyl Isoquinoline 3 Carboxylate

Strategies for the Construction of the Isoquinoline-3-carboxylate Core

The formation of the isoquinoline (B145761) ring system, particularly with a carboxylate group at the C-3 position, can be accomplished through several strategic pathways. These include classical annulation reactions that build the ring system from acyclic precursors, modern cycloaddition methods that offer novel bond formations, and the direct functionalization of a pre-formed isoquinoline scaffold.

Traditional methods for isoquinoline synthesis often produce partially saturated rings (tetrahydro- or dihydroisoquinolines) that require a subsequent oxidation step to yield the fully aromatic isoquinoline core.

The Pictet-Spengler reaction is a fundamental process in isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comwikipedia.org The reaction typically yields a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org To apply this method for the synthesis of isoquinoline-3-carboxylate, a starting material such as a phenylalanine derivative is used, which introduces the required carboxyl group at the future C-3 position. The initial product is a tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative. wikipedia.org A critical adaptation for this classical method is the incorporation of a dehydrogenation (oxidation) step to aromatize the heterocyclic ring. quimicaorganica.orgorganic-chemistry.org

Table 1: Pictet-Spengler Reaction and Subsequent Aromatization

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Cyclization | Condensation of a β-phenylethylamine derivative (e.g., phenylalanine) with an aldehyde (e.g., formaldehyde) under acidic conditions. wikipedia.org | Acid catalyst (e.g., HCl, TFA) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate |

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. It involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). pharmaguideline.comwikipedia.orgorganic-chemistry.org This reaction typically produces a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org Similar to the Pictet-Spengler approach, to obtain the target aromatic isoquinoline-3-carboxylate, the resulting dihydroisoquinoline must undergo an oxidation step. pharmaguideline.comquimicaorganica.org The starting amide must be appropriately substituted to ensure the carboxylate group is positioned correctly in the final product.

Table 2: Bischler-Napieralski Cyclization and Subsequent Aromatization

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Cyclodehydration | Intramolecular electrophilic aromatic substitution of an N-acylated β-phenylethylamine derivative. wikipedia.orgslideshare.net | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline derivative |

Contemporary organic synthesis has introduced powerful new methods for constructing complex heterocyclic systems, offering alternatives to classical reactions. These often proceed with high efficiency and stereoselectivity under milder conditions.

Transition-metal-catalyzed C-H activation and annulation reactions have emerged as a highly effective strategy. researchgate.net For instance, Rhodium(III)-catalyzed [4+2] annulation of benzamides or oximes with internal alkynes provides a direct route to substituted isoquinolones and isoquinolines. mdpi.combohrium.comacs.org This method allows for the rapid assembly of the isoquinoline core from readily available starting materials, often with high regioselectivity and functional group tolerance. mdpi.combohrium.com

The Diels-Alder reaction, a [4+2] cycloaddition, and its variants like the aza-Diels-Alder (Povarov) reaction, represent another modern approach. sigmaaldrich.commasterorganicchemistry.comrsc.org These reactions can construct the core heterocyclic ring in a single step. For example, the reaction of 2(1H)-pyridones bearing an electron-withdrawing group with substituted 1,3-butadienes has been shown to yield isoquinoline derivatives. nih.gov

Table 3: Examples of Modern Synthetic Strategies

| Reaction Type | Description | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Rh(III)-Catalyzed Annulation | C-H activation of a benzamide (B126) or oxime followed by cyclization with an alkyne. mdpi.combohrium.com | [Cp*RhCl₂]₂, AgSbF₆ | High atom economy, broad substrate scope. |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an electron-deficient diene (e.g., an aryl imine) and an electron-rich dienophile (e.g., an alkyne). rsc.org | Lewis acid (e.g., BF₃·OEt₂) | Direct formation of the quinoline/isoquinoline core. |

An alternative to building the ring from scratch is to introduce the desired functionality onto a pre-existing isoquinoline molecule. Modern methods involving direct C-H functionalization are of significant interest for their efficiency. thieme-connect.de While the regioselective introduction of a carboxyl group at the C-3 position of isoquinoline via direct C-H activation presents a challenge, it remains an area of active research.

A more conventional functionalization approach involves the conversion of the synthesized isoquinoline-3-carboxylic acid into a more reactive derivative, such as an acyl chloride. This transformation is a crucial step that activates the carboxyl group for the subsequent esterification. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Classical Annulation Reactions

Methodologies for the Formation of the 4-Nitrophenyl Ester Moiety

The final step in the synthesis of the target compound is the esterification of isoquinoline-3-carboxylic acid with 4-nitrophenol (B140041). The 4-nitrophenyl group is an excellent leaving group, making the resulting ester an "active ester," useful in further chemical transformations.

A widely used and exceptionally mild method for this type of esterification is the Steglich esterification. organic-chemistry.org This reaction utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgnih.gov The reaction proceeds efficiently at room temperature and is tolerant of a wide range of functional groups, which is advantageous for complex molecules. organic-chemistry.org

The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile compared to the alcohol, then intercepts this intermediate to form a reactive N-acylpyridinium salt. This salt is subsequently attacked by the hydroxyl group of 4-nitrophenol to yield the desired 4-nitrophenyl ester and releases the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. organic-chemistry.org

Table 4: Steglich Esterification for 4-Nitrophenyl Ester Formation

| Reagent | Role |

|---|---|

| Isoquinoline-3-carboxylic acid | The acid substrate. |

| 4-Nitrophenol | The alcohol providing the ester moiety. |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Coupling agent; activates the carboxyl group. organic-chemistry.org |

| 4-(Dimethylamino)pyridine (DMAP) | Acyl-transfer catalyst; accelerates the reaction. organic-chemistry.orgnih.gov |

Direct Esterification Protocols from Isoquinoline-3-carboxylic Acid and 4-Nitrophenol

Direct esterification, often known as Fischer esterification, represents the most classical approach to forming an ester bond. This method typically involves reacting a carboxylic acid (isoquinoline-3-carboxylic acid) directly with an alcohol (4-nitrophenol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The equilibrium of the reaction is driven towards the product, 4-nitrophenyl isoquinoline-3-carboxylate, by removing the water formed during the reaction, often through azeotropic distillation. google.com

While straightforward, this method can have limitations. The strong acidic conditions and high temperatures required can be incompatible with sensitive functional groups on the substrate molecules. google.com For complex molecules like substituted isoquinolines, harsher conditions might lead to side reactions or degradation, potentially resulting in lower yields. Modern variations may employ solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins or silica (B1680970) chloride, which can simplify product purification and offer a more environmentally friendly approach. organic-chemistry.org

Table 1: Comparison of Direct Esterification Catalysts

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Mineral Acids (e.g., H₂SO₄) | Reflux temperature, removal of water | Inexpensive, readily available | Harsh conditions, potential for side reactions, difficult workup |

| Solid-Acid Resins (e.g., PSF) | 50-80°C, often solvent-free | Reusable, easy separation, milder conditions | Higher initial cost, may have lower activity than mineral acids |

| Silica Chloride | Varies | Efficient catalyst for esterification and transesterification | May be sensitive to moisture |

Activated Carboxylic Acid Precursors in Esterification

To circumvent the often harsh conditions of direct esterification, a common strategy is to activate the carboxylic acid group of isoquinoline-3-carboxylic acid before its reaction with 4-nitrophenol. This activation increases the electrophilicity of the carbonyl carbon, allowing the reaction to proceed under much milder conditions.

4-Nitrophenyl chloroformate (4-NPC) is a versatile reagent that can be used for the rapid conversion of carboxylic acids into their highly reactive 4-nitrophenyl esters. thieme-connect.comepa.gov In this context, isoquinoline-3-carboxylic acid would be treated with 4-NPC in the presence of a base. This reaction proceeds through a mixed anhydride (B1165640) intermediate, which then rearranges to form the desired this compound and releases carbon dioxide. This method is effective as 4-nitrophenol is an excellent leaving group, facilitating the subsequent formation of the ester. thieme-connect.com

Carbodiimides are widely used as dehydration and coupling agents in organic synthesis, particularly for the formation of amide and ester bonds under mild conditions. wikipedia.orgthermofisher.com The most common carbodiimides for this purpose are N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comcreative-proteomics.com

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol, leading to the formation of the ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). wikipedia.orgthermofisher.com To improve reaction rates and suppress side reactions, such as the formation of a stable N-acylurea, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. organic-chemistry.org This specific protocol is known as the Steglich esterification and is highly effective for sterically demanding esters. organic-chemistry.org

Table 2: Common Reagents in Carbodiimide-Mediated Esterification

| Reagent | Acronym | Role | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Insoluble in water; byproduct (DCU) is also insoluble, facilitating removal by filtration. creative-proteomics.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | Water-soluble; byproduct is also water-soluble, allowing for easy aqueous workup. thermofisher.com |

| 4-Dimethylaminopyridine | DMAP | Catalyst | Accelerates the reaction and minimizes side-product formation. organic-chemistry.org |

| N-Hydroxysuccinimide | NHS | Additive | Can be added to form a more stable active ester intermediate, reducing side reactions. thermofisher.com |

Beyond carbodiimides, a variety of other modern condensing agents can facilitate the esterification of isoquinoline-3-carboxylic acid. Peptide coupling reagents such as TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), TATU, and COMU are effective for creating ester bonds at room temperature in the presence of organic bases. organic-chemistry.org Another approach involves using sulfuryl fluoride (B91410) (SO₂F₂) as a dehydrative coupling agent, which offers a broad substrate scope and works under mild conditions to afford high yields. organic-chemistry.org These reagents function similarly to carbodiimides by activating the carboxylic acid, but they can offer advantages in terms of reaction efficiency, ease of purification, and suppression of side reactions.

Convergent and Linear Synthetic Sequences for this compound

The synthesis of the target molecule can be approached through either linear or convergent strategies, which involve the construction of the isoquinoline ring system itself.

A linear synthesis would involve building the isoquinoline skeleton first, followed by functional group manipulations to install the 3-carboxylate and subsequent esterification. Classic isoquinoline syntheses like the Pomeranz-Fritsch, Bischler-Napieralski, or Pictet-Spengler reactions could be used to form the core. numberanalytics.comresearchgate.net Following the ring formation, a substituent at the 3-position (e.g., a methyl or cyano group) could be introduced and then oxidized or hydrolyzed to the carboxylic acid. The final step would be one of the esterification methods described previously.

A convergent synthesis offers an alternative where key fragments of the molecule are prepared separately and then joined. A robust example of a convergent strategy involves a Suzuki cross-coupling reaction. rsc.org In a hypothetical route for this target, a precursor like methyl 1-bromoisoquinoline-3-carboxylate could be synthesized. rsc.org This intermediate could then undergo ester hydrolysis followed by re-esterification with 4-nitrophenol using one of the methods from section 2.2.2. This approach allows for the late-stage introduction of diversity and can be more efficient for creating analogs. rsc.org

Enantioselective Synthesis Approaches to Chiral Analogs of Isoquinoline-3-carboxylates

While this compound itself is achiral, significant research has focused on the enantioselective synthesis of its chiral, reduced analogs, particularly 1,2,3,4-tetrahydroisoquinoline-3-carboxylates, which are prevalent in natural alkaloids. mdpi.com

One of the most powerful methods for this is the asymmetric Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone. clockss.org When a chiral amine derived from a natural amino acid, such as L-Dopa, is used, the cyclization proceeds with high diastereoselectivity, establishing a chiral center at the C-1 position and yielding a chiral tetrahydroisoquinoline-3-carboxylic acid. clockss.org

Another prominent strategy is the Bischler-Napieralski reaction followed by asymmetric reduction . In this approach, a β-arylethylamide is cyclized to a 3,4-dihydroisoquinoline. clockss.org The crucial enantioselective step is the subsequent reduction of the C=N double bond. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst to create the stereogenic center at C-1 with high enantiomeric excess. clockss.org These methods provide access to enantiopure building blocks that could, in principle, be dehydrogenated to the aromatic isoquinoline and then esterified if the chiral center were at a different position, or used directly as chiral analogs.

Table 3: Overview of Enantioselective Routes to Isoquinoline-3-Carboxylate Analogs

| Method | Key Reaction | Source of Chirality | Typical Product |

|---|---|---|---|

| Asymmetric Pictet-Spengler | Condensation and cyclization | Chiral β-arylethylamine (from amino acids) | (1S)- or (1R)-Tetrahydroisoquinoline-3-carboxylic acid clockss.org |

| Bischler-Napieralski | Cyclization and asymmetric reduction | Chiral reducing agent or chiral catalyst | (1S)- or (1R)-Tetrahydroisoquinoline clockss.org |

Chiral Auxiliary-Based Syntheses

Chiral auxiliary-based synthesis is a powerful strategy to introduce chirality and control the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of isoquinoline-3-carboxylate derivatives, a common strategy involves the use of chiral glycine (B1666218) equivalents. These auxiliaries are first alkylated and then cyclized to form the tetrahydroisoquinoline-3-carboxylic acid (Tic) core. The chirality of the auxiliary directs the stereochemistry of the newly formed stereocenter.

One notable example involves the use of a chiral nickel(II)-complex of a Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. This complex can be alkylated with α,α'-dibromo-o-xylene. The bulky chiral ligand shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis and cyclization yield the corresponding enantiomerically enriched tetrahydroisoquinoline-3-carboxylic acid derivative.

Another approach utilizes chiral oxazolidinones as auxiliaries. For instance, an N-acyloxazolidinone derived from a chiral amino alcohol can undergo diastereoselective alkylation. The stereochemistry of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile. Following the alkylation, the auxiliary can be cleaved to provide the chiral carboxylic acid, which can then be further elaborated to the desired isoquinoline derivative.

The general principle of these syntheses is outlined in the following reaction scheme:

Attachment of Chiral Auxiliary: A prochiral substrate, such as a glycine derivative, is coupled with a chiral auxiliary.

Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation) is carried out, with the chiral auxiliary directing the stereochemical outcome.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched target molecule or a precursor.

While no specific examples detailing the synthesis of this compound using this method are readily available in the literature, the synthesis of the precursor, enantiomerically enriched isoquinoline-3-carboxylic acid, is well-established. This precursor can then be esterified with 4-nitrophenol in a subsequent step.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone-glycine-Ni(II) complex | α,α'-Dibromo-o-xylene | >95% | [Fictionalized Data] |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 90-98% | [Fictionalized Data] |

| (-)-Menthyl ester | Pyruvic acid derivative | 85-95% | [Fictionalized Data] |

This table presents representative data for chiral auxiliary-based syntheses of chiral carboxylic acid precursors that could be analogous to the synthesis of an isoquinoline-3-carboxylic acid precursor.

Asymmetric Catalysis in Isoquinoline Core Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Several classical reactions for the synthesis of the isoquinoline core, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch–Bobbitt reactions, have been adapted into asymmetric catalytic variants.

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. The use of a chiral Brønsted acid as a catalyst can induce enantioselectivity in the cyclization step. For the synthesis of isoquinoline-3-carboxylic acid derivatives, a derivative of phenylalanine can be used as the β-arylethylamine component, and glyoxylic acid or its equivalent can serve as the carbonyl component. The chiral catalyst, by forming a chiral ion pair with the iminium intermediate, can control the facial selectivity of the cyclization.

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline. This intermediate can then be reduced to a tetrahydroisoquinoline. The introduction of chirality can be achieved through the enantioselective reduction of the C=N bond of the dihydroisoquinoline intermediate. Chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, have been successfully employed for this purpose. The resulting chiral tetrahydroisoquinoline can then be oxidized to the aromatic isoquinoline if desired.

Pomeranz–Fritsch–Bobbitt Reaction: This reaction provides a route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. Asymmetric versions of this reaction are less common but can be envisaged through the use of chiral acids to catalyze the cyclization of a chiral intermediate.

Once the chiral isoquinoline-3-carboxylic acid is synthesized, the final step is the esterification with 4-nitrophenol. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Pictet-Spengler | N-Benzyl-L-tryptophan methyl ester | 85-95% | [Fictionalized Data] |

| [Rh(COD)Cl]2 / (S)-BINAP | Asymmetric Hydrogenation | 1-Methyl-3,4-dihydroisoquinoline | >99% | [Fictionalized Data] |

| Ir-complex with chiral ligand | Transfer Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | 90-98% | [Fictionalized Data] |

This table presents representative data for asymmetric catalytic reactions leading to chiral isoquinoline derivatives, which are analogous to the formation of the chiral isoquinoline-3-carboxylic acid core.

Chemical Reactivity and Mechanistic Investigations of 4 Nitrophenyl Isoquinoline 3 Carboxylate

Role as an Activated Ester in Acyl Transfer Processes.

4-Nitrophenyl isoquinoline-3-carboxylate is classified as an activated ester. wikipedia.org In organic chemistry, an active ester is an ester functional group that is highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is a direct consequence of the electronic properties of the 4-nitrophenyl group, which functions as an excellent leaving group. thieme-connect.de Activated esters are pivotal in various chemical transformations, particularly in acylation reactions where the acyl group (in this case, the isoquinoline-3-carbonyl group) is transferred to a nucleophile. wikipedia.org This process is fundamental in many synthetic procedures, including peptide synthesis. thieme-connect.de

Susceptibility to Nucleophilic Attack.

The carbonyl carbon of the ester group in this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. thieme-connect.de The rate of this nucleophilic attack is significantly enhanced compared to that of simple alkyl esters (e.g., methyl or ethyl esters). thieme-connect.de This heightened reactivity is attributed to the electron-withdrawing nature of the 4-nitrophenyl group. thieme-connect.de A wide range of nucleophiles can react with activated esters like 4-nitrophenyl esters, including amines, alcohols, and water, leading to the formation of amides, new esters (transesterification), and carboxylic acids (hydrolysis), respectively. wikipedia.orgkinampark.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the 4-nitrophenoxide anion, a relatively stable leaving group. semanticscholar.org

Reactivity Profile in Comparison to Other Activated Esters.

The reactivity of an activated ester is largely determined by the nature of the leaving group. thieme-connect.de Esters with more electron-withdrawing leaving groups are generally more reactive. thieme-connect.de The reactivity of 4-nitrophenyl esters is often compared with other common activated esters used in synthesis.

| Activated Ester Type | Leaving Group | Relative Reactivity |

| Pentafluorophenyl ester | Pentafluorophenoxide | Very High |

| Pentachlorophenyl ester | Pentachlorophenoxide | High |

| 2,4,5-Trichlorophenyl ester | 2,4,5-Trichlorophenoxide | High |

| 4-Nitrophenyl ester | 4-Nitrophenoxide | Moderate-High |

| N-Hydroxysuccinimide ester | N-Hydroxysuccinimide | Moderate |

This table provides a generalized comparison of reactivity. Actual reaction rates can be influenced by the specific acyl group, nucleophile, solvent, and other reaction conditions.

Detailed Mechanistic Pathways of Acyl Transfer Reactions.

The acyl transfer reactions of 4-nitrophenyl esters generally proceed through a nucleophilic acyl substitution mechanism. nih.gov This can occur via a stepwise pathway involving a distinct intermediate or a concerted pathway. acs.org

Evidence for Tetrahedral Intermediates.

In the stepwise mechanism for acyl transfer reactions involving esters, the initial nucleophilic attack on the carbonyl carbon leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. semanticscholar.orgdiva-portal.org In this intermediate, the hybridization of the carbonyl carbon changes from sp2 to sp3, and it is bonded to four substituents. diva-portal.org The existence of such intermediates is supported by kinetic studies, isotopic labeling experiments, and computational modeling of related systems. semanticscholar.orgcdnsciencepub.com For the reaction of this compound with a nucleophile (Nu-), the formation of the tetrahedral intermediate would be the first step. This intermediate is generally the rate-limiting step in the hydrolysis of phenyl esters. cdnsciencepub.com The collapse of this tetrahedral intermediate, with the expulsion of the 4-nitrophenoxide leaving group, results in the formation of the final acylated product. diva-portal.org

Proton Transfer Dynamics and Catalysis in Acylation Reactions.

Proton transfer is often a critical component of acyl transfer reactions, particularly when the nucleophile is neutral (e.g., an amine or water) or when the reaction is catalyzed by an acid or a base. nih.govacs.org

In the case of a neutral nucleophile like an amine attacking this compound, a proton must be removed from the nucleophile as it forms a new bond with the carbonyl carbon. acs.org This proton transfer can occur in a concerted manner with the nucleophilic attack or in a subsequent step from the tetrahedral intermediate. acs.org The reaction can be catalyzed by general bases, which assist in deprotonating the incoming nucleophile, thereby increasing its nucleophilicity. nih.gov Conversely, general acid catalysis can play a role by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, or by protonating the leaving group as it departs, making it a better leaving group. researchgate.net

Computational studies on the amidation of activated esters have shown that the reaction can proceed through a concerted pathway where nucleophilic addition and proton transfer occur simultaneously via a cyclic transition state. nih.gov This concerted mechanism often has a lower activation energy compared to the stepwise pathway. nih.gov

Kinetic and Thermodynamic Parameters of Reaction Steps

While specific thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reactions of this compound are not extensively documented in publicly available literature, the kinetic parameters of its acyl transfer reactions can be thoroughly understood through analogy with closely related heterocyclic and aromatic 4-nitrophenyl esters. The kinetics of these reactions, particularly aminolysis, are typically investigated by monitoring the release of the 4-nitrophenoxide ion spectrophotometrically.

The rate of reaction is profoundly influenced by the stability of the tetrahedral intermediate formed during the nucleophilic attack and the basicity of the incoming nucleophile. A key tool for elucidating these relationships is the Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the nucleophile (e.g., an amine). The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the transition state structure and the rate-determining step (RDS) of the reaction.

For many 4-nitrophenyl esters, aminolysis proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). A high βnuc value (typically > 0.8) suggests that the breakdown of this intermediate to form products is the rate-determining step. psu.eduresearchgate.net In this scenario, the transition state has a high degree of bond formation between the nucleophile and the carbonyl carbon. Conversely, a low βnuc value (e.g., < 0.3) indicates that the formation of the tetrahedral intermediate is rate-determining. nih.govnih.gov In some systems, the Brønsted plot is curved, signifying a change in the rate-determining step from formation to breakdown as the basicity of the amine nucleophile changes. nih.govresearchgate.net

Given the electronic structure of the isoquinoline (B145761) moiety, it is expected that the aminolysis of this compound would exhibit a high βnuc value, analogous to other heterocyclic esters like 4-nitrophenyl nicotinate, suggesting that the breakdown of the tetrahedral intermediate is the RDS. psu.edu

| Ester Compound | βnuc Value | Inferred Rate-Determining Step | Reference |

|---|---|---|---|

| 4-Nitrophenyl 2-Thiophenecarboxylate | 0.92 | Breakdown of T± | researchgate.net |

| 4-Nitrophenyl Nicotinate | 0.90 | Breakdown of T± | psu.edu |

| 4-Nitrophenyl Isonicotinate | 0.92 | Breakdown of T± | psu.edu |

| 4-Nitrophenyl Benzoate | 0.85 | Breakdown of T± | researchgate.net |

| S-4-Nitrophenyl Thiobenzoate (low pKa amines) | 0.86 | Breakdown of T± | nih.gov |

| S-4-Nitrophenyl Thiobenzoate (high pKa amines) | 0.27 | Formation of T± | nih.gov |

Scope and Limitations of Acyl Transfer with Diverse Nucleophiles

The 4-nitrophenyl group is an excellent leaving group, making this compound a highly effective acylating agent for a variety of nucleophiles. This reactivity facilitates the efficient transfer of the isoquinoline-3-carbonyl moiety.

Aminolysis Reactions for Amide Bond Formation

The reaction of this compound with primary or secondary amines is a robust method for the formation of isoquinoline-3-carboxamides. This aminolysis reaction is of great importance in peptide synthesis and medicinal chemistry. The mechanism generally proceeds through a stepwise addition-elimination pathway. researchgate.netkoreascience.kr

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a zwitterionic tetrahedral intermediate (T±).

Intermediate Breakdown: This high-energy intermediate collapses, expelling the 4-nitrophenoxide anion, which is a highly stabilized leaving group.

Proton Transfer: A final proton transfer step yields the stable amide product and 4-nitrophenol (B140041).

The rate of this reaction is highly dependent on the nucleophilicity and steric hindrance of the amine. Studies on analogous S-4-nitrophenyl thiobenzoates show that more basic amines are generally more reactive. researchgate.net However, for very basic amines, the formation of the tetrahedral intermediate can become the rate-limiting step. nih.gov The reactivity of various amines towards related 4-nitrophenyl esters demonstrates this trend. For instance, in the reaction with 4-nitrophenyl nicotinate, the second-order rate constant (kN) increases significantly with the pKa of the amine, from 1.76 x 10-3 M-1s-1 for piperazinium ion (pKa 5.95) to 16.2 M-1s-1 for piperidine (B6355638) (pKa 11.02). psu.edu

| Amine | pKa of Conjugate Acid | kN (M-1s-1) |

|---|---|---|

| Piperidine | 11.02 | 16.2 |

| Piperazine | 9.73 | 1.18 |

| Morpholine | 8.65 | 0.365 |

| 1-Formylpiperazine | 7.98 | 0.100 |

| Piperazinium ion | 5.95 | 0.00176 |

Transesterification Processes

Transesterification is the process of converting one ester to another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For an activated ester like this compound, the reaction proceeds efficiently under basic or neutral conditions.

The mechanism is analogous to aminolysis:

Nucleophilic Attack: An alkoxide ion (under basic conditions) or a neutral alcohol molecule (under neutral or acidic conditions) attacks the carbonyl carbon. masterorganicchemistry.com

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Expulsion: The intermediate collapses, ejecting the 4-nitrophenoxide group to yield the new ester.

To ensure the reaction goes to completion, the alcohol nucleophile is typically used in large excess, often as the solvent, to shift the equilibrium toward the desired product. wikipedia.org While specific studies on the transesterification of this compound are limited, the principles are well-established for 4-nitrophenyl esters in general.

Other Carbon-Carbon or Carbon-Heteroatom Bond Formations

The primary utility of 4-nitrophenyl esters is the acylation of heteroatom nucleophiles (O, N, S).

Carbon-Sulfur Bond Formation: Acyl transfer to sulfur nucleophiles (thiolates) is a well-known reaction. In biological contexts, 4-nitrophenyl esters are frequently used as substrates to study enzymes where an acyl-enzyme intermediate is formed via a cysteine residue. For example, the enzyme OleA initiates a Claisen condensation by transferring an acyl group from a p-nitrophenyl ester carrier to an active site cysteine (C143), forming a thioester intermediate. researchgate.netnih.gov This demonstrates the facile formation of C-S bonds via acyl transfer from a 4-nitrophenyl ester.

Carbon-Carbon Bond Formation: The use of 4-nitrophenyl esters to form new carbon-carbon bonds is not a common synthetic strategy. Reactions like Friedel-Crafts acylation typically require more reactive acylating agents, such as acid chlorides or anhydrides, with a Lewis acid catalyst. The reactivity of this compound is generally insufficient to acylate carbon nucleophiles like enolates or organometallic reagents under standard conditions.

Studies on Reaction Selectivity and Competing Pathways

The high reactivity of this compound necessitates an understanding of reaction selectivity, especially when multiple competing pathways are possible.

Regioselectivity Considerations

Regioselectivity becomes a critical factor when a nucleophilic reagent possesses multiple, non-equivalent reactive sites. While specific experimental studies on the regioselectivity of this compound are not prominent in the literature, predictions can be made based on established chemical principles.

Consider the reaction with a multifunctional nucleophile such as 2-aminoethanol, which contains both a primary amine (-NH2) and a primary alcohol (-OH) group.

Competing Nucleophiles (N vs. O): The amine group is significantly more nucleophilic than the alcohol group under neutral or slightly basic conditions. Therefore, the reaction would be expected to proceed with high regioselectivity, favoring aminolysis over alcoholysis. The product would be the N-(2-hydroxyethyl)isoquinoline-3-carboxamide rather than the 2-aminoethyl isoquinoline-3-carboxylate ester.

Another hypothetical case involves a nucleophile with two different amine groups, such as N-ethylethylenediamine (H2N-CH2CH2-NH-Et). This molecule has a primary and a secondary amine.

Competing Amines (Primary vs. Secondary): Generally, primary amines are less sterically hindered and more accessible for nucleophilic attack. However, secondary amines can sometimes be more nucleophilic due to the electron-donating effect of the additional alkyl group. The outcome would depend on the subtle balance between sterics and electronics. In many aminolysis reactions of esters, the less hindered primary amine is the preferred site of acylation.

These considerations are crucial for designing syntheses where specific functional groups on a complex molecule are targeted for acylation, preventing the formation of undesired regioisomers.

Potential for Side Reactions (e.g., O-Acylation, Racemization, Hydrolysis)

In the study and application of this compound, an activated ester of isoquinoline-3-carboxylic acid, it is crucial to consider the potential for side reactions that can affect its reactivity, yield of desired products, and stereochemical integrity. The primary side reactions of concern include O-acylation, racemization, and hydrolysis.

O-Acylation

O-acylation can emerge as a competitive reaction pathway, particularly when the intended reaction is N-acylation in the presence of nucleophiles with multiple reactive sites, such as amino alcohols or phenolic compounds. The 4-nitrophenyl ester group is a potent acylating agent, designed to react with primary and secondary amines to form amide bonds. However, under certain conditions, it can also acylate hydroxyl groups, leading to the formation of esters as byproducts.

The competition between N-acylation and O-acylation is influenced by several factors:

Nucleophilicity: While amines are generally more nucleophilic than alcohols, the relative reactivity can be altered by the electronic and steric environment of the nucleophilic centers.

Reaction Conditions: The choice of solvent and the presence of a base can significantly impact the outcome. Aprotic solvents are often preferred to minimize the solubility and reactivity of hydroxyl groups. The use of non-nucleophilic bases is critical to avoid catalysis of O-acylation.

Steric Hindrance: Steric hindrance around the amine or hydroxyl group can direct the acylation to the less hindered site.

In a scenario where a substrate contains both an amino and a hydroxyl group, the formation of the O-acylated product can reduce the yield of the desired N-acylated compound. The general mechanism for O-acylation involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ester, leading to the displacement of the 4-nitrophenoxide leaving group.

Table 1: Factors Influencing the Competition Between N-Acylation and O-Acylation

| Factor | Favors N-Acylation | Favors O-Acylation |

| Nucleophile | Primary or secondary amine | Alcohol or phenol |

| Solvent | Aprotic, non-polar | Protic or polar aprotic |

| Base | Non-nucleophilic, sterically hindered | Nucleophilic base |

| Temperature | Lower temperatures | Higher temperatures |

Racemization

For chiral isoquinoline-3-carboxylic acid derivatives, racemization at the C3 stereocenter is a potential side reaction, particularly under basic conditions or during prolonged reaction times. The acidity of the α-proton at the C3 position is increased by the electron-withdrawing nature of the adjacent carbonyl group.

The mechanism of racemization typically involves the abstraction of the C3 proton by a base to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

The risk of racemization is a significant concern in peptide synthesis where the stereochemical integrity of amino acid residues is paramount. Although isoquinoline-3-carboxylic acid is not a standard amino acid, its derivatives are used as constrained analogues in medicinal chemistry. The 4-nitrophenyl ester, being a highly activated form of the carboxylic acid, can be particularly susceptible to base-catalyzed racemization. The rate of racemization is dependent on the strength of the base, the solvent, and the temperature.

Studies on related heterocyclic α-amino acids have shown that the potential for racemization must be carefully managed during synthesis and coupling reactions. For instance, in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via Ugi reactions, the hydrolysis of the resulting carboxamides led to racemization of the final carboxylic acid products. ingentaconnect.com While this pertains to the 1-carboxylic acid derivative, similar caution is warranted for the 3-carboxylic acid analogue.

Hydrolysis

The 4-nitrophenyl ester is highly susceptible to hydrolysis, a reaction in which the ester is cleaved by water to yield isoquinoline-3-carboxylic acid and 4-nitrophenol. This side reaction is a significant consideration, especially when reactions are performed in the presence of moisture or in protic solvents. The rate of hydrolysis is highly dependent on the pH of the medium, with a significant acceleration observed under basic conditions.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the highly stabilized 4-nitrophenoxide leaving group. The rate of this reaction is generally first order in both the ester and the hydroxide ion concentration.

The susceptibility of p-nitrophenyl esters to hydrolysis has been extensively studied, and kinetic data for various analogues are available. While specific data for this compound is not readily found in the literature, the hydrolysis rates of other p-nitrophenyl esters can provide a useful reference.

Table 2: Representative Second-Order Rate Constants (kOH) for the Base-Catalyzed Hydrolysis of various p-Nitrophenyl Esters in Aqueous Solution at 25°C

| p-Nitrophenyl Ester | kOH (M-1s-1) |

| p-Nitrophenyl acetate | 9.5 |

| p-Nitrophenyl propionate | 5.8 |

| p-Nitrophenyl butyrate | 4.2 |

| p-Nitrophenyl hexanoate | 3.5 |

Data are illustrative and sourced from various studies on p-nitrophenyl ester hydrolysis. The exact values can vary with experimental conditions.

The data in Table 2 illustrates that the rate of hydrolysis is influenced by the steric bulk of the acyl group. Given the relatively planar and aromatic nature of the isoquinoline moiety, it can be inferred that this compound would also exhibit a significant rate of hydrolysis, necessitating the use of anhydrous conditions for reactions involving this compound to maximize the yield of the desired acylated product.

Applications in Advanced Organic Synthesis

Utility as a Synthon for Complex Molecular Architectures

As a synthon, 4-Nitrophenyl isoquinoline-3-carboxylate offers a pre-formed isoquinoline (B145761) core that can be elaborated into more complex systems. Its utility stems from the ability to either modify the core structure or use the activated ester to connect the isoquinoline moiety to other molecular fragments.

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry. rsc.orgnih.gov While direct functionalization of this compound is one route, its structural motifs are more commonly incorporated through multi-step syntheses where related nitrophenyl-containing precursors are used to construct the isoquinoline ring system. These precursors undergo cyclization and subsequent reactions to yield a variety of highly substituted isoquinoline derivatives.

Research has demonstrated the synthesis of complex 5,6,7,8-tetrahydroisoquinolines starting from 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanones. nih.govresearchgate.netresearchgate.net These precursors are reacted with cyanothioacetamide to form a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione intermediate. This intermediate serves as a versatile platform for introducing further functionality. For instance, reaction with various halo compounds in the presence of a mild base leads to a diverse range of 3-substituted thio-tetrahydroisoquinolines. nih.govresearchgate.net

Table 1: Examples of Functionalized Tetrahydroisoquinoline Derivatives from Nitrophenyl-Containing Precursors Data sourced from related synthesis studies. nih.govresearchgate.net

| Starting Material | Reagent | Resulting Functional Group at C-3 |

| Tetrahydroisoquinoline-3(2H)-thione | Ethyl iodide | -S-CH₂CH₃ (Ethylthio) |

| Tetrahydroisoquinoline-3(2H)-thione | 2-Chloroacetamide | -S-CH₂CONH₂ (Acetamido-methylthio) |

| Tetrahydroisoquinoline-3(2H)-thione | N-Aryl-2-chloroacetamides | -S-CH₂CONH-Aryl (N-Arylacetamido-methylthio) |

The strategic functionalization of the isoquinoline core provides handles for the construction of additional rings, leading to fused heterocyclic systems. These complex, multi-ring structures are of significant interest due to their presence in numerous biologically active alkaloids and synthetic compounds.

A prominent example is the synthesis of thieno[2,3-c]isoquinolines. Starting with 3-substituted thio-tetrahydroisoquinolines bearing a 4-nitrophenyl group, intramolecular cyclization can be induced. nih.gov Specifically, (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides, when heated with a catalytic amount of sodium carbonate, undergo cyclization to form 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.govresearchgate.net This transformation constructs a thiophene (B33073) ring fused to the isoquinoline core.

Similarly, other studies have shown the formation of pyrazolo[3,4-g]isoquinolines from appropriately substituted isoquinoline precursors, demonstrating the versatility of this scaffold in creating diverse fused systems. researchgate.net

Table 2: Synthesis of Fused Thieno[2,3-c]isoquinolines Based on cyclization reactions of related nitrophenyl-tetrahydroisoquinoline precursors. nih.gov

| Precursor | Reaction Condition | Fused Heterocyclic System |

| N-Aryl-(tetrahydroisoquinolin-3-ylthio)acetamide | Heat, Na₂CO₃ in Ethanol | 1-Amino-N-aryl-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |

| (Tetrahydroisoquinolin-3-ylthio)acetamide | Heat, Na₂CO₃ in Ethanol | 1-Amino-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |

This methodology highlights the role of the isoquinoline synthon as a foundational element for building intricate, multi-cyclic architectures.

Applications in Amide Bond-Forming Reactions

The primary utility of the 4-nitrophenyl ester group in this compound is the activation of the C-3 carboxyl group for amide bond formation. The 4-nitrophenoxide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by amine nucleophiles. This reaction proceeds under mild conditions and provides a direct method for coupling the isoquinoline-3-carbonyl moiety to a wide range of primary and secondary amines, yielding the corresponding amides.

This transformation is highly efficient for creating isoquinoline-3-carboxamides, which are themselves valuable compounds in medicinal chemistry. nih.gov

Table 3: Representative Amide Bond Formation using this compound This table is illustrative of the expected reactivity.

| Amine Nucleophile | Product |

| Benzylamine | N-Benzylisoquinoline-3-carboxamide |

| Aniline | N-Phenylisoquinoline-3-carboxamide |

| Morpholine | (Isoquinolin-3-yl)(morpholino)methanone |

| Glycine (B1666218) methyl ester | Methyl 2-(isoquinoline-3-carboxamido)acetate |

The robust nature of activated ester-mediated amide bond formation makes it suitable for solid-phase organic synthesis (SPOS). In this technique, a substrate is chemically anchored to an insoluble polymer resin, allowing for reactions to be driven to completion using excess reagents, which are then easily washed away.

Research has demonstrated the viability of synthesizing tetrahydroisoquinoline-3-carboxylic acid derivatives on a solid support. iisc.ac.in In a reported methodology, a precursor is attached to a Merrifield resin, followed by a Bischler–Napieralski reaction to construct the isoquinoline ring directly on the solid phase. iisc.ac.in This precedent strongly suggests that this compound could be similarly employed. For instance, an amine-functionalized resin could be used to immobilize the isoquinoline moiety via amide bond formation, with subsequent modifications performed on the isoquinoline ring. Alternatively, the carboxylate could be used to cleave a substrate from a resin, simultaneously introducing the isoquinoline-3-carboxamide (B1590844) functionality.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. The rigid ring structure of isoquinoline makes it an excellent scaffold for constraining the conformation of side chains, thereby mimicking the secondary structures of peptides, such as β-turns. nih.gov

The derivative 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-established constrained analog of the amino acid phenylalanine. rsc.org Its incorporation into peptide sequences is a common strategy in drug design to induce specific conformations and enhance biological activity. Given that this compound contains the core isoquinoline-3-carboxylate structure, it serves as a valuable precursor for creating such peptidomimetic building blocks. The activated ester allows for the facile coupling of the isoquinoline scaffold to amino acids or peptide fragments, enabling the systematic development of novel peptide mimics. rsc.org

Linker Chemistry and Derivatization Strategies

The 4-nitrophenyl ester moiety of this compound serves as a highly activated leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its potential in linker chemistry and for the development of diverse derivatization strategies. The electron-withdrawing nature of the para-nitrophenyl (B135317) group significantly enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles under mild conditions.

Formation of Carbonates and Carbamates as Intermediates

The activated ester functionality of this compound provides a straightforward pathway for the synthesis of various derivatives. One of the primary applications of activated esters is in the formation of amide bonds, and by extension, carbamates and carbonates.

In the presence of a primary or secondary amine, this compound is expected to readily undergo aminolysis to form the corresponding isoquinoline-3-carboxamide. This reaction proceeds via nucleophilic acyl substitution, with the 4-nitrophenoxide ion acting as an excellent leaving group. The general transformation is depicted below:

Reaction Scheme: Carbamate Formation

Where R represents an alkyl or aryl group.

This reactivity can be extended to the formation of carbamates. While not a direct product, the isoquinoline-3-carbonyl moiety could be incorporated into a larger molecule, and subsequent manipulation could lead to carbamate-containing structures. For instance, if the amine substrate contains a hydroxyl group, intramolecular cyclization could potentially lead to cyclic carbamates.

Similarly, reaction with alcohols in the presence of a suitable base would lead to the formation of other esters (transesterification). The formation of carbonates would require a different synthetic strategy, likely involving the reaction of the corresponding isoquinoline-3-carbonyl chloride with an alcohol, or via a phosgene (B1210022) derivative. However, the high reactivity of the 4-nitrophenyl ester suggests that it could serve as a precursor to such reactive intermediates.

A hypothetical reactivity profile with various nucleophiles is presented in Table 1.

| Nucleophile (R-Nu) | Product | Potential Reaction Conditions |

| Primary Amine (R-NH2) | Isoquinoline-3-carboxamide | Aprotic solvent (e.g., DMF, CH2Cl2), room temperature |

| Secondary Amine (R2NH) | Isoquinoline-3-carboxamide | Aprotic solvent (e.g., DMF, CH2Cl2), room temperature |

| Alcohol (R-OH) | Isoquinoline-3-carboxylate ester | Base catalyst (e.g., DMAP), elevated temperature |

| Hydrazine (H2N-NH2) | Isoquinoline-3-carbohydrazide | Aprotic solvent (e.g., DMF), room temperature |

| Table 1: Hypothetical Reactivity of this compound with Various Nucleophiles. |

Strategies for Bioconjugation (chemical methodology focus)

The principle of using activated esters for acylation is a cornerstone of bioconjugation chemistry. The ability to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, under aqueous conditions and at physiological pH makes them valuable tools for labeling and crosslinking biomolecules.

Given that 4-nitrophenyl esters are well-established reagents for such transformations, it is plausible that this compound could be employed as a bioconjugation agent. The isoquinoline moiety would serve as a rigid scaffold or a fluorescent tag, depending on its substitution pattern. The general strategy would involve the reaction of the activated ester with a nucleophilic group on a biomolecule, as illustrated below:

Reaction Scheme: Bioconjugation with a Protein

The success of such a strategy would depend on several factors, including the stability of the ester under the reaction conditions and its reactivity towards the target nucleophile in the presence of other functional groups. The hydrophobicity of the isoquinoline core might necessitate the use of co-solvents to ensure efficient reaction in aqueous buffers.

Potential in Catalytic Methodologies (e.g., as a ligand or co-catalyst precursor)

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for the widespread use of nitrogen-containing heterocycles as ligands in transition metal catalysis. While the ester functionality at the 3-position might influence the electronic properties of the nitrogen atom, the fundamental ability to act as a ligand should be retained.

Derivatives of isoquinoline have been successfully employed as ligands in a variety of catalytic transformations. amerigoscientific.com The isoquinoline-3-carboxylate framework could be chemically modified to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. For example, the carboxylate group could be reduced to an alcohol, which could then be further functionalized. Alternatively, substituents could be introduced on the isoquinoline ring to create chiral ligands for asymmetric catalysis.

Exploration in Enantioselective Transformations (if applicable to related isoquinoline carboxylates)

The development of chiral ligands is a central theme in asymmetric catalysis. Isoquinoline-based structures have been incorporated into privileged chiral ligands for a range of enantioselective reactions. nih.gov The rigid backbone of the isoquinoline ring system is advantageous for creating a well-defined chiral environment around a metal center.

While this compound itself is achiral, it could serve as a precursor for the synthesis of chiral ligands. For instance, the introduction of a chiral substituent on the isoquinoline ring or the derivatization of the carboxylate group with a chiral auxiliary could lead to novel chiral ligands. These ligands could then be explored in various enantioselective transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The potential utility of isoquinoline-based ligands in catalysis is summarized in Table 2.

| Catalytic Transformation | Metal | Potential Ligand Type |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral phosphine-isoquinoline ligands |

| Asymmetric Hydrosilylation | Rhodium, Palladium | Chiral nitrogen-based isoquinoline ligands |

| Cross-Coupling Reactions | Palladium, Nickel | Isoquinoline-based N-heterocyclic carbene (NHC) precursors |

| C-H Activation | Rhodium, Palladium | Isoquinoline-based directing groups |

| Table 2: Potential Catalytic Applications of Isoquinoline-Based Ligands. |

Theoretical and Computational Chemistry Studies of 4 Nitrophenyl Isoquinoline 3 Carboxylate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These approaches, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, orbital energies, and other key electronic parameters that govern a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying the ground state properties of medium to large-sized organic molecules like 4-Nitrophenyl isoquinoline-3-carboxylate. DFT calculations can elucidate the molecule's stable geometric configuration and its electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For molecules with extended π-systems and the presence of both electron-donating and electron-withdrawing groups, such as this compound, the HOMO is typically delocalized over the more electron-rich portions of the molecule, while the LUMO is concentrated on the electron-deficient regions. In this case, the isoquinoline (B145761) ring system could contribute significantly to the HOMO, while the nitrophenyl group, with its strong electron-withdrawing nitro functionality, would be expected to be a major component of the LUMO. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property of interest in materials science and medicinal chemistry.

A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability, and it can influence the molecule's color and nonlinear optical properties. The precise energies of these orbitals can be calculated using various DFT functionals and basis sets, and these theoretical values provide a basis for understanding the molecule's behavior in chemical reactions.

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. DFT calculations can provide a detailed picture of this distribution. The molecular electrostatic potential (MEP) is a particularly useful property derived from the electron density. The MEP maps the electrostatic potential onto the molecule's surface, visually identifying regions of positive and negative potential.

For this compound, the MEP would be expected to show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro and carboxylate groups, as well as the nitrogen atom of the isoquinoline ring. These regions are indicative of sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would likely be found around the hydrogen atoms. The MEP provides a comprehensive picture of the molecule's charge distribution and is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in crystal packing and biological recognition.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic properties. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group, the carbonyl stretch of the ester, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings. Theoretical calculations of the vibrational spectrum of isoquinoline itself have shown good agreement with experimental data, providing a foundation for analyzing more complex derivatives.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. While precise prediction of proton (¹H) NMR shifts can be challenging due to their sensitivity to subtle conformational and solvent effects, the calculation of carbon-¹³ (¹³C) NMR shifts often shows good correlation with experimental values. For a closely related compound, ethyl 3-(4-nitrophenyl)isoquinoline-4-carboxylate, the experimental ¹H and ¹³C NMR chemical shifts have been reported, providing a valuable reference for theoretical predictions on the title compound. amazonaws.com

Table 1: Experimental NMR Data for Ethyl 3-(4-nitrophenyl)isoquinoline-4-carboxylate amazonaws.com (Note: This data is for a closely related isomer and is provided for comparative purposes.)

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 9.40 (s, 1H) | 167.9 |

| 8.35 (d, J = 8.7 Hz, 2H) | 153.7 |

| 8.09 (t, J = 6.9 Hz, 1H) | 148.3 |

| 7.92-7.74 (m, 4H) | 147.8 |

| 4.30 (q, J = 7.2 Hz, 2H) | 146.5 |

| 1.12 (t, J = 7.2 Hz, 3H) | 133.1 |

| 132.1 | |

| 129.8 (2C) | |

| 128.4 | |

| 128.0 | |

| 127.3 | |

| 124.3 | |

| 124.2 | |

| 123.4 (2C) | |

| 62.0 | |

| 13.7 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a deep understanding of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences.

Conformational Analysis and Energy Landscapes

Organic molecules with multiple rotatable bonds can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the key rotatable bonds are between the isoquinoline and carboxylate moieties, and between the carboxylate and the nitrophenyl ring.

Characterization of Intermolecular Interactions

The intermolecular forces in the crystalline state of this compound are expected to be a combination of hydrogen bonding and π-stacking interactions, which are crucial in dictating the supramolecular architecture.

Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors (like -OH or -NH), weak C-H···O and C-H···N hydrogen bonds are anticipated to play a significant role in its crystal packing. The hydrogen atoms of the isoquinoline and nitrophenyl rings can act as weak donors, forming interactions with the oxygen atoms of the carboxylate and nitro groups, as well as the nitrogen atom of the isoquinoline ring. In similar structures, these interactions are observed with bond lengths typically ranging from 2.2 to 2.8 Å.

Computational Insights into Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the reactivity and selectivity of this compound.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map of the molecule would likely reveal the electron-rich and electron-deficient regions. The oxygen atoms of the nitro and carboxylate groups are expected to be the most electron-rich sites (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the carbon atom of the carboxylate group would exhibit a more positive potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the isoquinoline and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be concentrated on the nitrophenyl and carboxylate groups, suggesting these are the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can be employed to model reaction mechanisms involving this compound, such as its hydrolysis or aminolysis.

Transition State Identification and Energy Barriers

For a given reaction, computational modeling can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the reacting species at the point of maximum energy. The energy difference between the reactants and the transition state is the activation energy barrier. For the hydrolysis of a similar ester, a tetrahedral intermediate is typically formed, and the energy barrier for its formation and breakdown can be calculated. These barriers determine the rate of the reaction.

Reaction Coordinate Mapping and Pathway Analysis

By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed energy profile of the reaction can be constructed. This analysis helps in understanding the step-by-step mechanism of the reaction. For instance, in a multi-step reaction, it is possible to identify the rate-determining step by comparing the energy barriers of each individual step. This level of detail is instrumental in predicting how changes in the molecular structure or reaction conditions might affect the reaction outcome.

Crystallographic Data Analysis and Intermolecular Packing

Although a specific crystallographic information file (CIF) for this compound is not publicly available, we can infer its likely packing characteristics from related compounds.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule.

d_norm Surface: A map of the normalized contact distance (d_norm) on the Hirshfeld surface highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals distance.

The following table provides a hypothetical breakdown of intermolecular contacts based on analyses of similar structures.

| Interaction Type | Percentage Contribution |

| O···H / H···O | 30 - 40% |

| C···H / H···C | 20 - 30% |

| C···C | 10 - 15% |

| H···H | 10 - 15% |

| N···H / H···N | 5 - 10% |

| O···C / C···O | < 5% |

| N···O / O···N | < 5% |

Energy Framework Analysis of Crystal Lattices

The visualization of the energy frameworks is a key feature of this analysis. Interaction energies are represented as cylinders connecting the centroids of interacting molecules, with the radius of the cylinder being proportional to the magnitude of the interaction energy. This provides an intuitive and clear depiction of the dominant interaction pathways within the crystal lattice. Typically, different colors are used to represent the nature of the dominant forces, such as electrostatic (often red) and dispersion (often green), allowing for a quick assessment of the packing topology.

Detailed Research Findings

In the absence of specific published energy framework analysis data for this compound, we can present an illustrative analysis based on typical findings for similar aromatic nitro compounds. The interaction energies between a central molecule and its nearest neighbors are calculated to understand the packing motifs. The primary contributors to the lattice energy are typically a small number of strong interactions.

The analysis often reveals distinct topologies for the electrostatic and dispersion components of the interaction energies. For instance, the electrostatic framework might show strong directional interactions corresponding to hydrogen bonds or dipole-dipole alignments. In contrast, the dispersion framework often highlights the significance of van der Waals forces and π-π stacking, which are less directional but collectively contribute significantly to the crystal's stability.

The total energy framework provides a holistic view, combining all energy components to illustrate the most significant intermolecular pathways that stabilize the crystal structure. By examining these frameworks, one can discern whether the crystal packing is dominated by specific strong interactions or a more isotropic network of weaker forces.

Illustrative Data Tables

The following tables represent the kind of data that would be generated from an energy framework analysis of this compound. The values are hypothetical but are representative of what would be expected for a molecule with its functional groups.

Table 1: Calculated Interaction Energies (kJ/mol) for a Molecular Pair in the Crystal Lattice of this compound

| Interaction Type | Electrostatic Energy | Dispersion Energy | Total Energy |

| π-π Stacking | -35.2 | -60.5 | -95.7 |

| Hydrogen Bonding | -50.8 | -20.1 | -70.9 |

| van der Waals | -10.3 | -45.6 | -55.9 |

Table 2: Summary of Dominant Intermolecular Interactions and Their Contributions to the Total Interaction Energy

| Rank | Interacting Moiety 1 | Interacting Moiety 2 | Dominant Force | Total Energy (kJ/mol) |

| 1 | Isoquinoline Ring | Nitrophenyl Ring | Dispersion | -95.7 |

| 2 | Carboxylate Oxygen | Aromatic C-H | Electrostatic | -70.9 |

| 3 | Nitrophenyl Ring | Nitrophenyl Ring | Dispersion | -55.9 |

Future Research Directions in 4 Nitrophenyl Isoquinoline 3 Carboxylate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While general methods for the synthesis of isoquinoline-3-carboxylates exist, the development of routes specifically tailored for 4-Nitrophenyl isoquinoline-3-carboxylate that are both efficient and sustainable is a critical area for future research. Traditional methods such as the Pomeranz–Fritsch or Bischler–Napieralski reactions often require harsh conditions and may not be suitable for substrates with sensitive functional groups like the nitro group. numberanalytics.com

Future investigations should focus on transition-metal-catalyzed C-H activation and annulation strategies. bohrium.comresearchgate.net These methods offer a more atom-economical and environmentally benign approach to the isoquinoline (B145761) core. For instance, rhodium(III)-catalyzed annulation of aryl-containing compounds with alkynes could be a promising avenue. Research could explore the use of readily available starting materials bearing a 4-nitrophenyl group to construct the target molecule in a convergent manner.

Furthermore, the principles of green chemistry should be integrated into synthetic design. This includes the use of greener solvents, exploring catalyst-free reaction conditions, and developing one-pot multi-component reactions to minimize waste and energy consumption. organic-chemistry.org A comparative analysis of different synthetic strategies, evaluating their efficiency, cost-effectiveness, and environmental impact, would be highly valuable.

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| Transition-Metal Catalysis | Substituted benzaldehydes and aminoacetals | High efficiency, regioselectivity, and functional group tolerance. |

| Photoredox Catalysis | Readily available aromatic precursors | Mild reaction conditions, use of visible light as a renewable energy source. |

| Multi-component Reactions | Simple, commercially available building blocks | High atom economy, operational simplicity, rapid assembly of molecular complexity. |

Exploration of Novel Reactivity Patterns and Transformation Cascades

The presence of both an electron-withdrawing nitro group and a carboxylate ester on the isoquinoline scaffold suggests a unique reactivity profile for this compound. The electron-deficient nature of the pyridine (B92270) ring is expected to make it susceptible to nucleophilic attack, particularly at the C-1 position. iust.ac.ir Future research should systematically investigate the reactivity of this compound with a wide range of nucleophiles.

Moreover, the interplay between the nitro and carboxylate groups could enable novel transformation cascades. For example, reduction of the nitro group to an amine could be followed by an intramolecular cyclization with the carboxylate or a derivative thereof, leading to new polycyclic heterocyclic systems. nih.govresearchgate.net The development of catalyst- and additive-free cascade reactions, which are economically and environmentally advantageous, represents a particularly exciting frontier. acs.orgnih.govacs.org

Exploring the participation of this compound in pericyclic reactions, such as Diels-Alder reactions where it could act as a dienophile, could also lead to the synthesis of complex polycyclic structures. nih.gov The unique electronic properties of the molecule may lead to unexpected regioselectivity and stereoselectivity in such transformations.

Advanced Mechanistic Studies Under Diverse Reaction Conditions

A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.

For transition-metal-catalyzed syntheses, detailed kinetic studies, in situ spectroscopic analysis, and the isolation and characterization of reaction intermediates will be essential to understand the catalytic cycle. researchgate.netacs.org Isotope labeling studies can provide definitive evidence for proposed mechanistic pathways.

Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into reaction energetics, transition state geometries, and the role of catalysts and additives. acs.org By modeling different reaction pathways, computational chemistry can help to predict the most favorable conditions and guide experimental design. A comprehensive mechanistic understanding will enable the rational design of more efficient and selective reactions.

Application in the Synthesis of Emerging Chemical Scaffolds

The functional group handles on this compound make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. The carboxylate group can be readily transformed into a variety of other functional groups, such as amides, alcohols, and ketones, providing access to a diverse range of derivatives. nih.gov

Future research should focus on utilizing this compound as a building block for the synthesis of novel heterocyclic scaffolds. For example, the isoquinoline core can be annulated with other rings to create polycyclic systems with unique three-dimensional structures. rsc.orgacs.org The development of cascade reactions that rapidly build molecular complexity from this starting material is a particularly promising direction. researchgate.net